

# AT-9010 mechanism of action against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Dual Mechanism of Action of AT-9010 Against SARS-CoV-2

## **Executive Summary**

AT-527 (Bemnifosbuvir) is an orally bioavailable investigational guanosine nucleotide analog prodrug that has demonstrated potent antiviral activity against SARS-CoV-2. Upon cellular uptake, AT-527 is metabolized into its active triphosphate form, AT-9010. This document provides a detailed technical overview of the unique dual mechanism by which AT-9010 inhibits SARS-CoV-2 replication. AT-9010 targets two essential and distinct enzymatic domains of the viral non-structural protein 12 (nsp12), the core component of the RNA-dependent RNA polymerase (RdRp) complex. This dual action involves: 1) direct incorporation into the nascent viral RNA, causing immediate chain termination at the RdRp catalytic site, and 2) competitive inhibition of the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, disrupting a key process in viral replication. This multifaceted approach represents a promising strategy for the treatment of COVID-19.

## **Metabolic Activation of the Prodrug AT-527**

AT-527 is a double prodrug, meaning it must undergo a series of transformations within the host cell to become pharmacologically active.[1] This multi-step enzymatic cascade ensures that the active compound, **AT-9010**, is efficiently generated intracellularly. The free base of AT-527, known as AT-511, is converted to **AT-9010** through the sequential action of at least five human cellular enzymes.[2][3] This activation pathway is critical for delivering the active triphosphate to the site of viral replication.[4]

## Foundational & Exploratory





The key enzymes involved in this obligate order of reactions are:

- Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These esterases initiate the process.[5]
   [6]
- Histidine Triad Nucleotide-binding protein 1 (HINT1): A phosphoramidase that cleaves a P-N bond.[5][7]
- Adenosine Deaminase-like Protein 1 (ADALP1): Performs deamination of the purine base.[5]
   [7]
- Guanylate Kinase 1 (GUK1): A phosphotransferase that adds the second phosphate group. [5][7]
- Nucleoside-Diphosphate Kinase (NDPK): A phosphotransferase that completes the activation by adding the third phosphate group to form AT-9010.[5][7]





Click to download full resolution via product page

**Diagram 1.** Intracellular metabolic activation pathway of AT-527 to **AT-9010**.



# Mechanism of Action I: RdRp-Mediated Chain Termination

The primary target of many nucleoside analog antivirals is the RNA-dependent RNA polymerase (RdRp), the core engine of viral genome replication and transcription.[8] The SARS-CoV-2 RdRp is the nsp12 protein, which requires nsp7 and nsp8 as cofactors for its processivity.[9]

AT-9010 acts as a substrate for the RdRp and is incorporated into the growing (nascent) viral RNA strand.[10] However, the ribose of AT-9010 is modified with both a 2'-fluoro and a 2'-methyl group.[10] After incorporation, this modified sugar creates steric hindrance that prevents the correct alignment of the next incoming nucleoside triphosphate (NTP) into the active site. [10][11] This misalignment makes the formation of a new phosphodiester bond impossible, resulting in the immediate and irreversible cessation of RNA synthesis. This mechanism is classified as non-obligate chain termination.[1] Cryo-electron microscopy studies have visualized one AT-9010 molecule incorporated at the 3' end of the RNA and a second AT-9010 molecule occupying the subsequent NTP binding site in a misaligned, non-productive conformation.[10][11]

**Diagram 2. AT-9010** incorporation by RdRp leads to immediate chain termination.

# Mechanism of Action II: Inhibition of the NiRAN Domain

Uniquely, **AT-9010** also targets a second functional site on the nsp12 protein: the N-terminal NiRAN domain.[10] The NiRAN domain possesses nucleotidyltransferase activity, a function that is essential for viral replication, possibly related to priming RNA synthesis or capping the viral genome.[1][8]

Structural studies revealed that a third molecule of **AT-9010** binds directly within the NiRAN active site.[10] In this pocket, **AT-9010** adopts a flipped orientation compared to native NTPs and its guanine base occupies a previously unobserved cavity.[10] This binding allows **AT-9010** to effectively outcompete native nucleotides, thereby inhibiting the essential enzymatic activity of the NiRAN domain.[10] By targeting two distinct and vital enzymatic functions of the same protein, **AT-9010** presents a robust barrier to viral replication and potentially to the development of resistance.





Click to download full resolution via product page

**Diagram 3.** Competitive inhibition of the nsp12 NiRAN domain by **AT-9010**.

# **Quantitative Analysis of Antiviral Activity**

The antiviral potency of AT-527's free base, AT-511, has been quantified in various cell culture models. Of particular note is its high efficacy in normal human airway epithelial (HAE) cells, which are a physiologically relevant model for respiratory virus infection. The compound shows potent activity against SARS-CoV-2 and several other coronaviruses, with a high selectivity index, as cytotoxicity is minimal at effective concentrations.



| Virus      | Cell Line | Parameter        | Value (μM) | Cytotoxicity<br>(CC₅₀ in μM) |
|------------|-----------|------------------|------------|------------------------------|
| SARS-CoV-2 | HAE       | EC <sub>90</sub> | 0.47       | >100                         |
| HCoV-229E  | Huh-7     | EC <sub>90</sub> | 0.34       | >86                          |
| HCoV-OC43  | Huh-7     | EC <sub>90</sub> | 1.2        | >86                          |
| SARS-CoV   | Huh-7     | EC <sub>90</sub> | 0.53       | >86                          |
| MERS-CoV   | Huh-7     | EC <sub>90</sub> | 37 ± 28    | >86                          |
|            |           |                  |            |                              |

Data sourced

from Good et al.

(2021).[1][6][12]

# **Key Experimental Methodologies**

The elucidation of **AT-9010**'s dual mechanism of action was made possible by a combination of advanced structural biology, biochemical, and virological assays.

#### 5.1 Cryo-Electron Microscopy (Cryo-EM)

- Objective: To determine the high-resolution structure of the SARS-CoV-2 polymerase complex in the act of being inhibited by AT-9010.
- Protocol Outline: The SARS-CoV-2 replication-transcription complex, consisting of nsp12, nsp7, and nsp8, was assembled with a primer-template RNA scaffold. The complex was incubated with AT-9010 to allow for incorporation and binding. The sample was then vitrified and imaged using a cryo-electron microscope. Thousands of particle images were processed and reconstructed to generate a 2.98 Å resolution 3D map of the complex.[10]
- Key Findings: The resulting structure provided direct visual evidence of AT-9010 bound at three distinct sites on nsp12: one incorporated into the RNA at the RdRp active site, a second in the incoming NTP channel, and a third in the active site of the NiRAN domain.[10]

#### 5.2 Cell-Based Antiviral Assays



- Objective: To determine the effective concentration of the drug required to inhibit viral replication in a cellular context.
- Protocol Outline: Confluent monolayers of cells (e.g., Huh-7 or primary HAE cells) were infected with SARS-CoV-2 at a specific multiplicity of infection.[13] Immediately after infection, the cells were treated with a serial dilution of the compound (AT-511). After an incubation period (e.g., 3-7 days), the antiviral activity was quantified. This was done by measuring either the inhibition of viral cytopathic effect (CPE) using a cell viability stain like neutral red (to determine EC<sub>50</sub>) or by collecting the supernatant and titrating the amount of infectious virus produced using a TCID<sub>50</sub> assay to calculate the virus yield reduction (to determine EC<sub>90</sub>).[13]

#### 5.3 In Vitro Metabolic Activation Assay

- Objective: To identify the specific cellular enzymes responsible for converting the prodrug into AT-9010.
- Protocol Outline: Each purified human enzyme (e.g., CatA, CES1, HINT1, etc.) was
  incubated with its predicted substrate (e.g., AT-511 or a subsequent intermediate).[3][5] The
  reaction was monitored over time, and samples were analyzed using reverse-phase highperformance liquid chromatography (RP-HPLC). The conversion of the substrate into the
  expected product was confirmed by comparing the retention time to that of an authentic
  standard, thus validating each step in the activation cascade.[3][5]

### Conclusion

The active metabolite **AT-9010** exhibits a sophisticated dual mechanism of action against the SARS-CoV-2 replication machinery. By simultaneously targeting the catalytic activity of the RdRp domain and the essential function of the NiRAN domain within the same protein (nsp12), **AT-9010** presents a formidable and multifaceted attack on the virus. This dual inhibition, combined with the potent antiviral activity observed in physiologically relevant human airway cell models, underscores the therapeutic potential of its oral prodrug, AT-527 (Bemnifosbuvir), for the treatment of COVID-19.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]
- 10. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [AT-9010 mechanism of action against SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858583#at-9010-mechanism-of-action-against-sars-cov-2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com